molecular formula C16H21NO11 B13832743 2-Nitrophenyl b-D-xylobioside

2-Nitrophenyl b-D-xylobioside

Cat. No.: B13832743
M. Wt: 403.34 g/mol
InChI Key: CURNKPXYSFMDNI-NDOLLRKASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenyl b-D-xylobioside typically involves the transglycosylation reaction of xylan and an alcohol, such as octanol, using purified xylanase from Aureobasidium pullulans . The reaction conditions include:

    Temperature: 70°C

    pH: 6.0

    Reaction Time: 4 hours

Industrial Production Methods: In industrial settings, the production of alkyl xylosides, including this compound, can be optimized using immobilized β-xylosidase on spent expanded perlite . This method enhances the enzyme’s stability and reusability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenyl b-D-xylobioside undergoes hydrolysis reactions catalyzed by β-xylosidase . The hydrolysis involves the cleavage of the glycosidic bond between the nitrophenyl group and the xylobiose moiety.

Common Reagents and Conditions:

    Enzyme: β-xylosidase

    Substrate Concentration: Various concentrations of this compound

    Buffer: McIlvaine buffer (pH 7.0)

    Temperature: 30°C

Major Products: The primary product of the hydrolysis reaction is 2-nitrophenol and xylobiose .

Properties

Molecular Formula

C16H21NO11

Molecular Weight

403.34 g/mol

IUPAC Name

(2S,3R,4S,5S)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C16H21NO11/c18-8-5-25-15(13(21)11(8)19)28-10-6-26-16(14(22)12(10)20)27-9-4-2-1-3-7(9)17(23)24/h1-4,8,10-16,18-22H,5-6H2/t8-,10+,11-,12-,13+,14+,15-,16-/m0/s1

InChI Key

CURNKPXYSFMDNI-NDOLLRKASA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OC3=CC=CC=C3[N+](=O)[O-])O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=CC=CC=C3[N+](=O)[O-])O)O)O

Origin of Product

United States

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